methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic compound with the following chemical formula:
C7H6N2O2
. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.Preparation Methods
Synthetic Routes:: Several synthetic methods exist for the preparation of methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine react in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed into the desired compound.
Reaction Conditions:: The Fischer indole synthesis typically occurs under reflux conditions in methanol (MeOH). The yield of this compound is favorable .
Industrial Production:: While industrial-scale production methods are not extensively documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity:: Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the compound to its oxidized forms.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate or cyano group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For instance, reduction may yield the corresponding dihydro-1H-pyrrole derivative.
Scientific Research Applications
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its indole moiety, other related compounds include methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate . These compounds share structural similarities and may have overlapping applications.
Properties
CAS No. |
222420-85-1 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h4,6,9H,2H2,1H3 |
InChI Key |
FVXIAIQYEOAWOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=CN1)C#N |
Origin of Product |
United States |
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